molecular formula C15H13N3O4 B4385934 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

Cat. No.: B4385934
M. Wt: 299.28 g/mol
InChI Key: LFXHKBFJYBKCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.

    Formation of the furamide moiety: The final step involves the reaction of the oxadiazole-methoxyphenyl intermediate with a furan derivative, typically under amide formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research has indicated its potential use in drug development for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
  • N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
  • N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide

Uniqueness

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-20-11-6-4-10(5-7-11)14-17-13(22-18-14)9-16-15(19)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXHKBFJYBKCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.